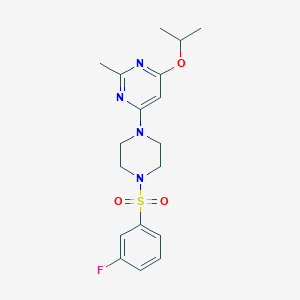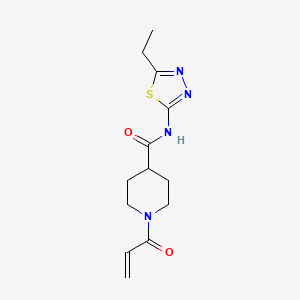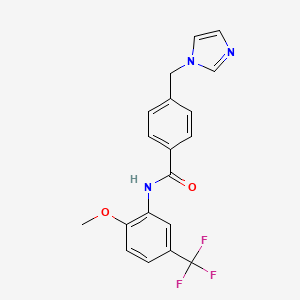![molecular formula C20H13ClN2O2 B2964478 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide CAS No. 477498-93-4](/img/structure/B2964478.png)
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects
Mécanisme D'action
Target of Action
Benzoxazole derivatives are known to have a wide range of biological activities . For instance, some benzoxazole derivatives have been found to target Cathepsin S, an enzyme involved in protein degradation .
Mode of Action
Benzoxazole derivatives have been reported to exhibit a pleiotropic mode of action, affecting multiple biological processes . For example, some benzoxazole derivatives have been found to inhibit the efflux of the Rho123 tracker during the membrane transport process .
Biochemical Pathways
For instance, some benzoxazole derivatives have been found to perturb the total sterols content .
Result of Action
Benzoxazole derivatives have been reported to have various effects, such as inhibiting the efflux of the rho123 tracker during the membrane transport process .
Action Environment
For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution .
Méthodes De Préparation
The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under various reaction conditions. One common method involves the use of 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide in the presence of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux . This method yields the desired benzoxazole derivative with moderate efficiency. Industrial production methods may involve the use of nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the yield and reduce reaction times .
Analyse Des Réactions Chimiques
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, using reagents such as halogens or alkylating agents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Applications De Recherche Scientifique
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity: It has shown promising activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Antioxidant Properties: The compound exhibits antioxidant activity, which can be useful in preventing oxidative stress-related diseases.
Industrial Applications: Benzoxazole derivatives are used in the synthesis of dyes, optical brighteners, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide can be compared with other benzoxazole derivatives such as:
N-[3-(benzimidazol-2-ylamino)phenyl]amine: This compound also exhibits anticancer activity but differs in its molecular structure and specific biological targets.
2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino)phenol: Known for its fluorescent properties and applications in bioimaging.
2-phenyl benzoxazole sulfonamide: Evaluated for its antimycobacterial activity and potential as a tuberculosis treatment.
This compound stands out due to its unique combination of antimicrobial, anticancer, and antioxidant properties, making it a versatile compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-14-11-9-13(10-12-14)19(24)22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBABMSYROGBDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B2964408.png)
![N-(1-cyanobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2964409.png)
![tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2964412.png)


![4-[(Pyridin-3-ylmethyl)sulfanyl]aniline](/img/structure/B2964415.png)

